molecular formula C6H15FO3Si B1226324 Triethoxyfluorosilane CAS No. 358-60-1

Triethoxyfluorosilane

Cat. No.: B1226324
CAS No.: 358-60-1
M. Wt: 182.26 g/mol
InChI Key: XVYIJOWQJOQFBG-UHFFFAOYSA-N
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Description

Triethoxyfluorosilane is an organosilicon compound with the chemical formula Si(C₂H₅O)₃F. It is a colorless liquid that is primarily used as a precursor in the synthesis of various silicon-based materials. The presence of both ethoxy and fluorine groups in its structure makes it a versatile reagent in chemical synthesis and material science.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Triethoxyfluorosilane plays a significant role in biochemical reactions, particularly in the modification of surfaces to enhance hydrophobicity. It interacts with various biomolecules, including enzymes and proteins, through covalent bonding. The ethoxy groups in this compound can hydrolyze to form silanol groups, which can then react with hydroxyl groups on the surface of biomolecules, leading to the formation of stable Si-O bonds . This interaction is crucial in the immobilization of enzymes on surfaces, enhancing their stability and activity.

Cellular Effects

This compound has been shown to influence cellular processes by modifying the surface properties of cells. It can enhance the hydrophobicity of cell surfaces, which can affect cell adhesion, proliferation, and signaling pathways . The modification of cell surfaces with this compound can lead to changes in gene expression and cellular metabolism, as cells adapt to the altered surface properties. This compound has been used in the development of hydrophobic coatings for biomedical applications, where it can influence cell behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis to form silanol groups, which can then react with hydroxyl groups on biomolecules. This reaction leads to the formation of stable Si-O bonds, which are crucial for the immobilization of enzymes and other biomolecules on surfaces . This compound can also interact with proteins and enzymes through non-covalent interactions, such as hydrogen bonding and van der Waals forces, further stabilizing the immobilized biomolecules and enhancing their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is sensitive to moisture and can hydrolyze rapidly in the presence of water, leading to the formation of silanol groups . Over time, the hydrolyzed product can further condense to form siloxane bonds, which can affect the stability and activity of immobilized biomolecules. Long-term studies have shown that the hydrophobic properties of surfaces modified with this compound can be maintained for extended periods, although some degradation may occur .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound can enhance the hydrophobicity of surfaces without causing significant toxic effects. At high doses, it can lead to adverse effects, including toxicity and inflammation . Studies have shown that the threshold for toxic effects varies depending on the animal model and the route of administration. It is important to carefully control the dosage to avoid adverse effects while achieving the desired hydrophobic properties.

Metabolic Pathways

This compound is involved in metabolic pathways related to its hydrolysis and condensation reactions. The hydrolysis of this compound leads to the formation of silanol groups, which can further condense to form siloxane bonds . These reactions are catalyzed by enzymes such as esterases and hydrolases, which facilitate the breakdown of the ethoxy groups. The metabolic flux of this compound can affect the levels of metabolites involved in these pathways, influencing the overall metabolic activity of cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The distribution of this compound within cells can affect its localization and accumulation, influencing its overall activity and function. Studies have shown that this compound can accumulate in specific cellular compartments, where it can exert its effects on biomolecules and cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within cells through the recognition of targeting signals on biomolecules . These signals can include specific amino acid sequences or structural motifs that direct the localization of this compound to desired subcellular locations. The localization of this compound can affect its activity and function, as it interacts with biomolecules within specific cellular environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethoxyfluorosilane can be synthesized through the reaction of silicon tetrafluoride with ethanol. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product:

SiF4+3C2H5OHSi(C2H5O)3F+3HF\text{SiF}_4 + 3\text{C}_2\text{H}_5\text{OH} \rightarrow \text{Si(C}_2\text{H}_5\text{O)}_3\text{F} + 3\text{HF} SiF4​+3C2​H5​OH→Si(C2​H5​O)3​F+3HF

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of silicon tetrafluoride gas and ethanol in a continuous flow reactor. The reaction is carefully monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the product.

Types of Reactions:

    Substitution Reactions: this compound can undergo substitution reactions where the ethoxy groups are replaced by other nucleophiles. For example, it can react with water to form silicon dioxide and ethanol.

    In the presence of moisture, this compound hydrolyzes to form silicon dioxide and ethanol:

    Hydrolysis: Si(C2H5O)3F+3H2OSiO2+3C2H5OH+HF\text{Si(C}_2\text{H}_5\text{O)}_3\text{F} + 3\text{H}_2\text{O} \rightarrow \text{SiO}_2 + 3\text{C}_2\text{H}_5\text{OH} + \text{HF} Si(C2​H5​O)3​F+3H2​O→SiO2​+3C2​H5​OH+HF

Common Reagents and Conditions:

    Water: Used in hydrolysis reactions.

    Alcohols: Can be used to replace ethoxy groups with other alkoxy groups.

Major Products Formed:

    Silicon Dioxide: Formed during hydrolysis.

    Ethanol: A byproduct of hydrolysis and substitution reactions.

Comparison with Similar Compounds

    Triethoxysilane: Lacks the fluorine atom, making it less reactive in certain applications.

    Trimethoxyfluorosilane: Contains methoxy groups instead of ethoxy groups, which can affect the reactivity and solubility of the compound.

Uniqueness: Triethoxyfluorosilane is unique due to the presence of both ethoxy and fluorine groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over surface properties and chemical reactivity.

Properties

IUPAC Name

triethoxy(fluoro)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15FO3Si/c1-4-8-11(7,9-5-2)10-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYIJOWQJOQFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](OCC)(OCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15FO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075233
Record name Silane, triethoxyfluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358-60-1
Record name Triethoxyfluorosilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=358-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, triethoxyfluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, triethoxyfluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethoxyfluorosilane
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Synthesis routes and methods

Procedure details

According to the present invention, silicon hydride substrates, such as, for example, alkyl, cycloalkyl, alkoxy, aryl, aryloxy or siloxy silanes containing at least one silicon hydride bond, are treated with hydrogen fluoride to give high yields of the corresponding silicon fluorides with the concomitant generation of hydrogen. In one embodiment of the invention hydrogen fluoride is contacted with triethoxysilane to give a near quantitative yield of fluorotriethoxysilane, with surprisingly little contamination of the desired product by material formed by substitution of fluoride for ethoxy.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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